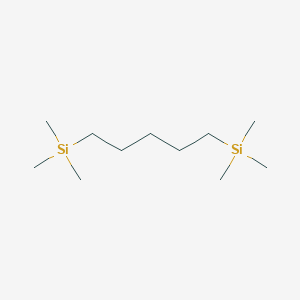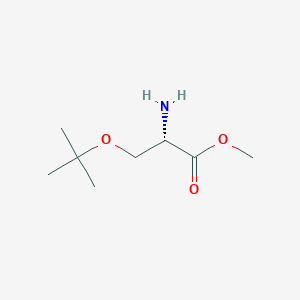
Bis(2-Hydroxyethyl)Sebacate
Descripción general
Descripción
Bis(2-Hydroxyethyl)Sebacate (BHES) is a chemical compound that belongs to the class of sebacate esters. BHES is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. BHES has been widely used in different fields, including the pharmaceutical industry, cosmetics, and polymer science. BHES is known for its excellent properties, such as biocompatibility, low toxicity, and high stability, which make it an attractive compound for various applications.
Mecanismo De Acción
The mechanism of action of Bis(2-Hydroxyethyl)Sebacate is not fully understood, but it is believed to involve the formation of hydrogen bonds with the surrounding molecules. This compound can form hydrogen bonds with water molecules, which can alter the properties of the surrounding environment and affect the behavior of other molecules. This compound can also interact with other molecules, such as proteins and lipids, through hydrogen bonding and hydrophobic interactions, which can affect their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility, which makes it suitable for various biomedical applications. This compound has been tested for its cytotoxicity and genotoxicity, and it has been found to be safe for use in vitro and in vivo. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-Hydroxyethyl)Sebacate has several advantages for use in laboratory experiments. This compound is a stable and reproducible compound that can be easily synthesized and purified. This compound has low toxicity and is biocompatible, which makes it suitable for use in cell culture and animal studies. However, this compound has some limitations, such as its high viscosity, which can affect its handling and mixing with other compounds. This compound can also form aggregates at high concentrations, which can affect its properties and behavior.
Direcciones Futuras
Bis(2-Hydroxyethyl)Sebacate has a wide range of potential applications in various scientific fields, and there are several future directions for research. One direction is to investigate the use of this compound as a drug carrier for the delivery of hydrophobic drugs. This compound can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Another direction is to explore the use of this compound as a plasticizer for the preparation of polymeric materials for tissue engineering and drug delivery applications. This compound can improve the mechanical properties and biocompatibility of polymeric materials, which can enhance their performance in vivo. Finally, further studies are needed to understand the mechanism of action of this compound and its interactions with other molecules, which can provide insights into its properties and behavior.
Aplicaciones Científicas De Investigación
Bis(2-Hydroxyethyl)Sebacate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been used as a drug carrier for the delivery of hydrophobic drugs. This compound can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. This compound has also been used as a plasticizer for the preparation of polymeric materials, such as poly(lactic acid) and poly(ε-caprolactone), which are used for tissue engineering and drug delivery applications.
Propiedades
Número CAS |
17200-46-3 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl) decanedioate |
InChI |
InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2 |
Clave InChI |
HPGPXNBJMFJCTM-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
SMILES canónico |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
Sinónimos |
Decanedioic acid bis(2-hydroxyethyl) ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
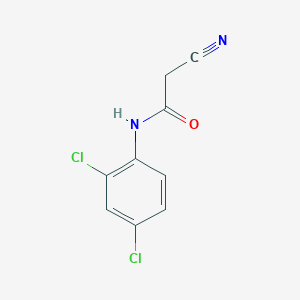
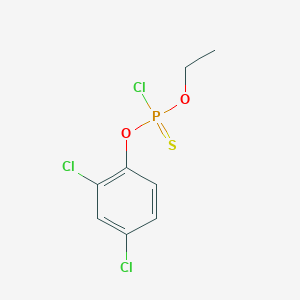
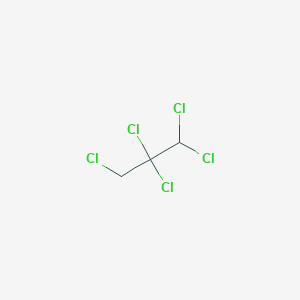
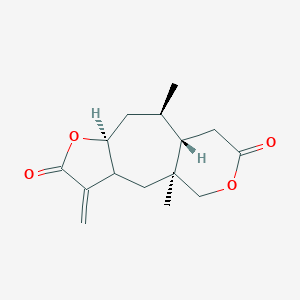
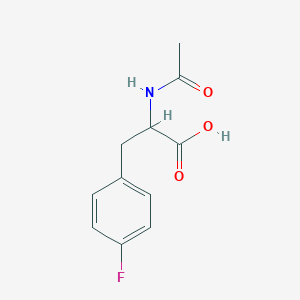
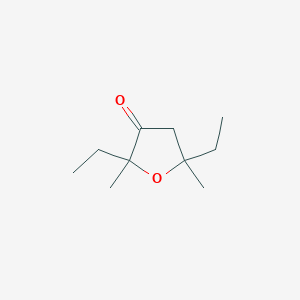
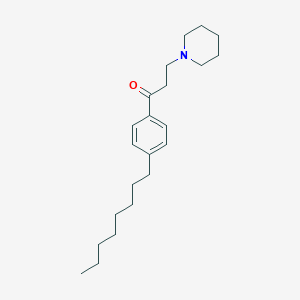
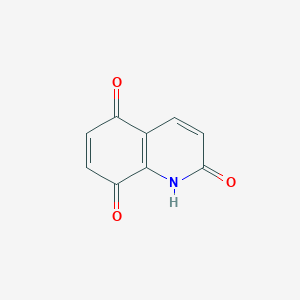
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
